1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 919836-45-6
VCID: VC2781132
InChI: InChI=1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3
SMILES: CN1CCC(CC1)NCC#C
Molecular Formula: C9H16N2
Molecular Weight: 152.24 g/mol

1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine

CAS No.: 919836-45-6

Cat. No.: VC2781132

Molecular Formula: C9H16N2

Molecular Weight: 152.24 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine - 919836-45-6

Specification

CAS No. 919836-45-6
Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
IUPAC Name 1-methyl-N-prop-2-ynylpiperidin-4-amine
Standard InChI InChI=1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3
Standard InChI Key HUOBAQJEADYYMG-UHFFFAOYSA-N
SMILES CN1CCC(CC1)NCC#C
Canonical SMILES CN1CCC(CC1)NCC#C

Introduction

Chemical Properties and Structure

Structural Characteristics

1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is characterized by a six-membered heterocyclic piperidine ring with one nitrogen atom, which is methylated at position 1. At position 4, there is an amino group that is further substituted with a propargyl (prop-2-yn-1-yl) group. This structural arrangement creates a molecule with multiple potential interaction sites for biological targets .

The structural formula can be represented as follows:

Structural ComponentDescription
Core StructurePiperidine ring (six-membered nitrogen-containing heterocycle)
N-1 SubstituentMethyl group (-CH₃)
C-4 SubstituentSecondary amine with propargyl group (-NH-CH₂-C≡CH)
Terminal AlkynePresent in the propargyl group

Physicochemical Properties

The compound presents several important physicochemical properties that influence its behavior in biological systems and its potential for drug development:

PropertyValueNotes
Molecular FormulaC₉H₁₆N₂Contains 9 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms
Molecular Weight152.24 g/molRelatively low molecular weight, potentially favorable for drug development
CAS Number919836-45-6Chemical Abstracts Service registry number for unique identification
Physical StateNot specified in literatureLikely a solid at room temperature based on similar compounds
SolubilityNot specified in literatureMay have moderate solubility in organic solvents due to lipophilic character

Molecular Identifiers

Several standardized identifiers are used to uniquely identify this compound in chemical databases and literature:

IdentifierValue
IUPAC Name1-methyl-N-prop-2-ynylpiperidin-4-amine
InChIInChI=1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3
InChIKeyHUOBAQJEADYYMG-UHFFFAOYSA-N
SMILESCN1CCC(CC1)NCC#C

Synthesis Methods

Reaction Conditions

Typical reaction conditions for the synthesis of this class of compounds include:

ParameterTypical Conditions
SolventsAcetonitrile, dimethylformamide (DMF), dichloromethane
BasesTriethylamine, diisopropylethylamine, potassium carbonate
TemperatureRoom temperature to moderate heating (20-60°C)
Reaction Time2-24 hours
MonitoringThin-layer chromatography (TLC)
PurificationColumn chromatography, typically using silica gel with ethyl acetate/hexane gradients

These conditions promote the alkylation reaction while minimizing side reactions that could lead to decreased yields or impurities.

Pharmacological Applications

Neurological Studies

1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine has attracted interest in neurological studies due to its structural features that may interact with central nervous system targets. Its unique structure makes it potentially valuable for studying various neurological pathways and mechanisms.

Potential Applications in NeurologyResearch Status
Neurotransmitter modulation studiesPreliminary investigations
Receptor binding assaysStructure suggests potential binding to multiple receptor types
Neurological disease modelsUnder investigation

Antidepressant Properties

One of the most promising potential applications of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is in the field of antidepressant research. The compound may exhibit antidepressant properties by modulating neurotransmitter levels in the brain.

MechanismPotential Effect
Inhibition of monoamine oxidaseIncreased availability of monoamines (serotonin, dopamine, norepinephrine)
Neurotransmitter reuptake modulationProlonged neurotransmitter activity at synapses
Receptor interactionDirect effects on serotonergic, dopaminergic, or adrenergic systems

Mechanism of Action

The mechanism of action of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine and related compounds likely involves interaction with multiple neural pathways:

  • Interaction with monoamine oxidase enzymes, potentially leading to inhibition of the degradation of neurotransmitters

  • Influence on neurotransmitter systems, particularly serotonin and dopamine pathways

  • Possible binding to specific receptors that mediate neurological responses

These mechanisms could contribute to the compound's potential therapeutic effects in treating depression and other neurological conditions.

Related Compounds and Structure-Activity Relationships

Comparison with N-(prop-2-yn-1-yl)piperidin-4-amine

A closely related compound, N-(prop-2-yn-1-yl)piperidin-4-amine (CAS: 1183805-43-7), lacks the methyl group at the piperidine nitrogen that is present in 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine. This structural difference may result in altered pharmacological profiles:

Property1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amineN-(prop-2-yn-1-yl)piperidin-4-amine
Molecular FormulaC₉H₁₆N₂C₈H₁₄N₂
Molecular Weight152.24 g/mol138.21 g/mol
Predicted CCS (Ų)Not reported135.5 [M+H]+
LipophilicityLikely higherLikely lower
Secondary AminePresent on piperidine ringPresent on both piperidine ring and at position 4

The methyl group on the piperidine nitrogen can significantly alter the compound's basicity, membrane permeability, and ability to cross the blood-brain barrier, potentially affecting its central nervous system activity .

Derivatives as Dual Inhibitors

More complex derivatives incorporating the N-(prop-2-yn-1-yl) motif have shown promising activity as dual inhibitors of cholinesterase and monoamine oxidase. One notable example is N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236), which has been identified as a new cholinesterase and monoamine oxidase dual inhibitor .

This derivative incorporates:

  • An indole core structure

  • A propoxy linker

  • A methylbenzyl group

  • The N-methyl-N-prop-2-yn-1-yl moiety

The dual inhibitory activity makes such compounds particularly interesting for potential treatment of neurodegenerative disorders like Alzheimer's disease, where both cholinergic deficit and monoamine oxidase activity play significant roles in disease progression .

Potential Hazard StatementDescription
H302Harmful if swallowed
H314May cause severe skin burns and eye damage

These classifications are consistent with similar amine-containing compounds and should be considered when handling the material.

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